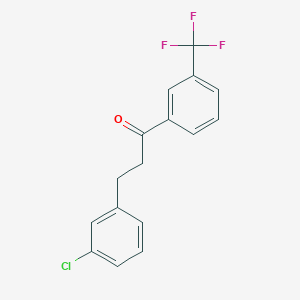

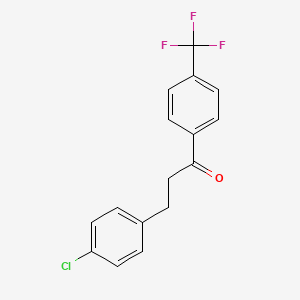

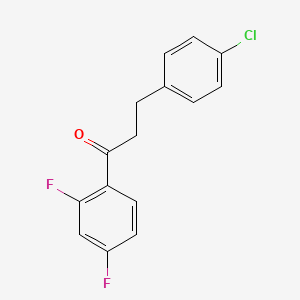

2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from halogenated precursors. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride is achieved through amination and cyclization of 2-bromo-1-(2-fluorophenyl)-1-propanone, resulting in a high yield of 82.7% . Similarly, enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride are synthesized from amino alcohols and bromo-fluorinephenone, indicating the importance of chiral centers in the synthesis of such compounds .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these compounds. The crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, reveals that it belongs to the monoclinic space group with two independent molecules in the unit cell . Another compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, crystallizes in the monoclinic space group with the fused rings adopting sofa and boat conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amination, cyclization, and acidification steps. The reactions are carried out under mild conditions, which are advantageous for maintaining the integrity of the functional groups and the overall yield . The presence of intramolecular hydrogen bonds in the crystal structure of some compounds suggests that these interactions are significant in stabilizing the molecular conformation .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, unit cell parameters, and density are reported for the synthesized compounds. For example, the compound with a 3-fluorinephenyl group has been characterized to belong to the orthorhombic system with specific cell parameters and a density of 1.311 g/cm3 . These properties are crucial for understanding the material characteristics and potential applications of these compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

Nuclear Magnetic Resonance (NMR) Studies :

- Compounds including derivatives of 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone have been utilized in nuclear magnetic resonance studies. These studies observed through-space H–F coupling over seven bonds in 1H NMR spectra, indicating the utility of these compounds in advanced NMR techniques (Hirohashi, Inaba, & Yamamoto, 1975).

Development of Fluorescent Molecular Probes :

- Research on 2,5-diphenyloxazoles, closely related to the chemical structure of interest, has led to the creation of new fluorescent solvatochromic dyes. These compounds, exhibiting strong solvent-dependent fluorescence, are useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Chemical Synthesis and Reactions :

- Research has been conducted on the synthesis and reactions of related fluorine-substituted compounds. These studies are significant for the development of various chemical compounds and for understanding the underlying mechanisms of chemical reactions involving fluorine atoms (Pimenova et al., 2003).

Development of Fluoroionophores :

- Studies have developed fluoroionophores from derivatives structurally similar to 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone. These compounds have been tested for their effectiveness in chelating metal cations, indicating their potential use in metal recognition and cellular metal staining (Hong et al., 2012).

Molecular Structure Analysis :

- Research on compounds with fluorophenyl groups, akin to 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, has explored their crystal structures and packing. This includes examining polymorphs, solvates, and interactions in crystal structures, important for understanding the material properties of these compounds (Nath & Baruah, 2013).

Eigenschaften

IUPAC Name |

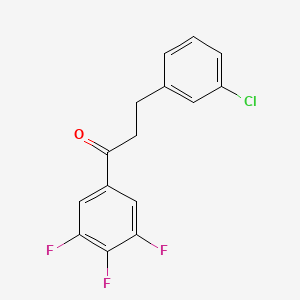

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZBEGRCSTWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644580 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-31-5 |

Source

|

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.